molecular formula C5H9F2NO2 B3246411 3-(Dimethylamino)-2,2-difluoropropanoic acid CAS No. 1781638-68-3

3-(Dimethylamino)-2,2-difluoropropanoic acid

Cat. No. B3246411
CAS RN: 1781638-68-3
M. Wt: 153.13
InChI Key: YKQFAFDNQMKKST-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine that is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as Dimethylaminopropylamine have been documented. It is a colorless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .

Scientific Research Applications

Supramolecular Chemistry and Lanthanide Complexes

Lanthanide complexes play a crucial role in fields such as luminescent materials, catalysis, and bioimaging. Researchers have synthesized novel lanthanide complexes using 3-Dimethylamino benzoic acid (3-N,N-DMBA) and 5,5′-dimethyl-2,2′-bipyridine as ligands . These complexes exhibit dimeric structures and have been characterized by X-ray diffraction analysis. Additionally, their thermal stability, decomposition mechanisms, and fluorescence properties have been investigated. The energy transfer mechanism within these complexes is also elucidated.

Polyester Dyeing with Disperse Dyes

Enaminone compounds derived from 3-Dimethylamino-1-arylpropenones have been employed to create novel disperse dyes. These dyes were used to color polyester materials at different dyeing temperatures, both with and without carriers. The resulting disperse colors offer potential applications in textiles and other industries .

Phage-Based Delivery Systems

Bacteriophages (phages) are unique viruses that selectively infect host bacteria. Leveraging their modifiable characteristics, phages serve as innovative, safe, and efficient delivery vectors. Researchers are exploring their applications in drug delivery, gene therapy, and targeted treatments .

Mechanism of Action

The mechanism of action for similar compounds has been documented. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Safety and Hazards

The safety data sheet for 3-(Dimethylamino)propionitrile, a related compound, suggests that it is a combustible liquid that causes skin irritation and serious eye irritation. It is harmful if swallowed or in contact with skin .

Future Directions

While specific future directions for “3-(Dimethylamino)-2,2-difluoropropanoic acid” are not available, research on similar compounds such as chalcones has shown promise in medicinal chemistry for the discovery of new drugs .

properties

IUPAC Name

3-(dimethylamino)-2,2-difluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-8(2)3-5(6,7)4(9)10/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQFAFDNQMKKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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